molecular formula C15H30N2O4 B195316 Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester CAS No. 1729-14-2

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester

Cat. No.: B195316
CAS No.: 1729-14-2
M. Wt: 302.41 g/mol
InChI Key: DXXSFIAPOIOUMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, Carbamic acid, methyl-, isopropyl ester, is available in the NIST Chemistry WebBook . For the exact molecular structure of “Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester”, please refer to a reliable chemical database or a chemistry professional.


Chemical Reactions Analysis

Carbamic acids, which “this compound” is a type of, can decompose into ammonia and carbon dioxide at higher temperatures . For detailed chemical reactions involving this specific compound, please consult a chemistry professional or a reliable database.

Scientific Research Applications

Diuretic Effects and In Vitro Stability

Carbamic acid esters, including isopropyl esters, have been studied for their diuretic activity. James (1965) found that these esters, except for the methyl ester, caused polyuria in rats when used in doses less than half the LD50. These derivatives also yield ethyleneimine when incubated with rat plasma, although a direct correlation between the rate of ethyleneimine production and diuretic activity was not established (R. M. James, 1965).

Enantioselective Preparation of Dihydropyrimidones

Carbamic acid esters are involved in the enantioselective preparation of dihydropyrimidones, important for the synthesis of chiral compounds and stereochemical configurations. Goss et al. (2009) highlighted the role of these esters in the synthesis of complex organic compounds (J. M. Goss, P. Dai, Sha Lou, S. Schaus, 2009).

Role in Inducing Sister Chromatid Exchanges

Cheng et al. (1981) explored the ability of various carbamic acid esters, including the isopropyl ester, to induce sister chromatid exchanges (SCEs) in different cells of mice. They observed that these compounds could influence SCE levels in bone marrow, alveolar macrophage cells, and regenerating liver cells (M. Cheng, M. K. Conner, Y. Alarie, 1981).

Synthesis of Tolylenediisocyanate

Aso and Baba (2003) discussed the preparation of carbamic acid esters, including isopropyl esters, by alkoxycarbonylation of 2, 4-tolylenediamine with different carbonates. This process aids in the synthesis of tolylenediisocyanate, a compound of industrial significance (S. Aso, T. Baba, 2003).

As Ammonia Equivalent in Palladium-Catalyzed Amination

Mullick et al. (2010) demonstrated the use of carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides, showing the versatility of these esters in organic synthesis (D. Mullick, Prakash Anjanappa, K. Selvakumar, K. Ruckmani, M. Sivakumar, 2010).

Properties

IUPAC Name

[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXSFIAPOIOUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169422
Record name Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1729-14-2
Record name Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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